
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine is a chemical compound with the molecular formula C14H20N2O. It is a derivative of benzofuran and piperazine, combining the structural features of both these compounds. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Méthodes De Préparation
The synthesis of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-allylphenol.
Iodocyclization: This step involves the iodocyclization of 2-allylphenol to form the benzofuran ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents and conditions used in these reactions include dichloromethane, methanol, and silica gel for purification . Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to exhibit their effects through various mechanisms, including inhibition of enzymes, interaction with DNA, and modulation of cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
1-((2-Methyl-2,3-dihydrobenzofuran-5-yl)methyl)piperazine can be compared with other benzofuran derivatives, such as:
2-Methyl-2,3-dihydrobenzofuran: This compound shares the benzofuran core but lacks the piperazine moiety.
Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.
8-Methoxypsoralen: Another benzofuran derivative with similar applications as psoralen.
The uniqueness of this compound lies in its combined structural features of benzofuran and piperazine, which may confer distinct biological activities and applications.
Propriétés
Formule moléculaire |
C14H20N2O |
|---|---|
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
1-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]piperazine |
InChI |
InChI=1S/C14H20N2O/c1-11-8-13-9-12(2-3-14(13)17-11)10-16-6-4-15-5-7-16/h2-3,9,11,15H,4-8,10H2,1H3 |
Clé InChI |
XVDLFBGQAGRYJG-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(O1)C=CC(=C2)CN3CCNCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


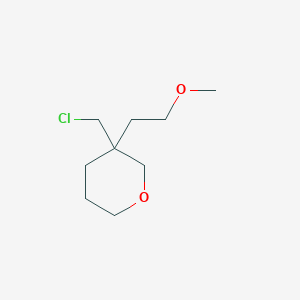
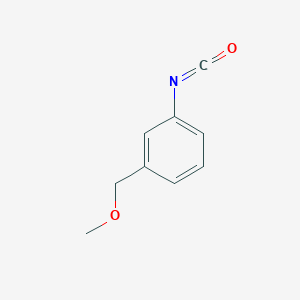
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
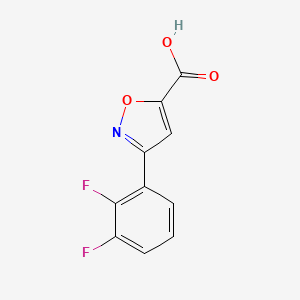
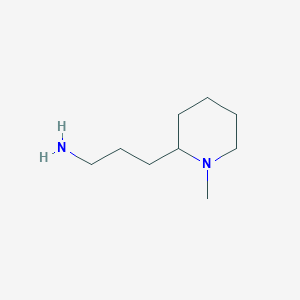
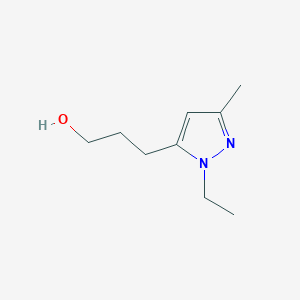
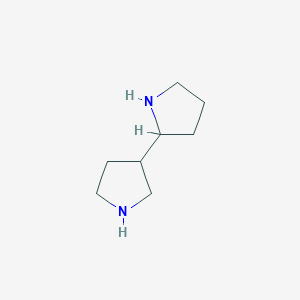
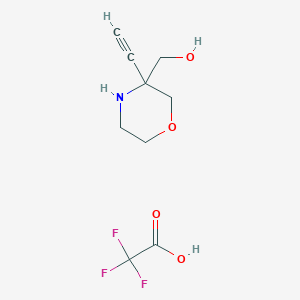
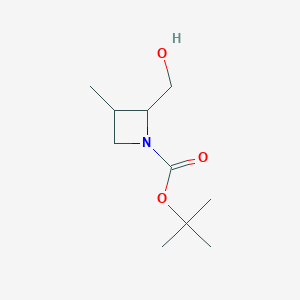
![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine dihydrochloride](/img/structure/B13522729.png)
![6-Aminobenzo[d]thiazole-2-carboxylic acid](/img/structure/B13522735.png)
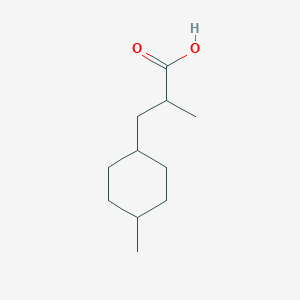
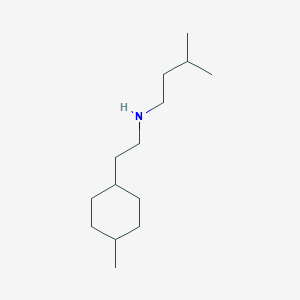
![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)
